Product packaging for Imidazo[1,5-a]pyrazine-3-carboxylic acid(Cat. No.:)

Imidazo[1,5-a]pyrazine-3-carboxylic acid

Cat. No.: B12335910
M. Wt: 163.13 g/mol
InChI Key: BYJJAUVSLQFDRY-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine-3-carboxylic acid is a high-value heterocyclic building block in medicinal chemistry and drug discovery research. This compound features a fused bicyclic core structure that is recognized as a privileged scaffold in the design of biologically active molecules. Its carboxylic acid functional group makes it a versatile intermediate for further synthetic modifications, particularly in the formation of amide bonds to create more complex derivatives for biological screening. While research on this specific isomer is evolving, its close structural analogues have demonstrated significant research value. Notably, imidazo[1,2-a]pyrazine derivatives have been investigated as potent inhibitors of IκB kinase (IKK) subunits IKK1 and IKK2, which are key regulators of the NF-κB signaling pathway . Given the critical role of NF-κB in chronic inflammation and cancer, this scaffold presents a compelling starting point for the development of new anti-inflammatory and oncological therapeutics . The compound serves as a crucial precursor for researchers working in these areas, enabling the exploration of structure-activity relationships and the development of novel enzyme inhibitors. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B12335910 Imidazo[1,5-a]pyrazine-3-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

imidazo[1,5-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-9-4-5-3-8-1-2-10(5)6/h1-4H,(H,11,12)

InChI Key

BYJJAUVSLQFDRY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=O)O)C=N1

Origin of Product

United States

Synthetic Methodologies for Imidazo 1,5 a Pyrazine 3 Carboxylic Acid and Its Derivatives

Classical and Conventional Cyclization Strategies

Traditional synthetic approaches to the imidazo[1,5-a]pyrazine (B1201761) ring system have historically relied on well-established condensation and intramolecular cyclization reactions. These methods typically involve the sequential formation of bonds to construct the fused imidazole (B134444) ring onto a pre-existing pyrazine (B50134) core.

Condensation Reactions for Imidazo[1,5-a]pyrazine Ring Formation

The formation of the imidazo[1,5-a]pyrazine scaffold can be achieved through the condensation of an appropriately substituted aminopyrazine with a suitable dielectrophilic partner. A common strategy involves the reaction of a 2-aminopyrazine (B29847) derivative with an α-haloketone. For instance, the condensation of 2-amino-3-chloropyrazine (B41553) with α-chloro-acetophenones can lead to the formation of substituted imidazo[1,2-a]pyrazines. ucl.ac.uknih.gov While this leads to the isomeric imidazo[1,2-a]pyrazine (B1224502) system, similar principles can be applied to target the imidazo[1,5-a]pyrazine core by starting with a pyrazinylmethylamine derivative.

A notable example of a condensation-cyclization approach is the iron-catalyzed C-H amination for constructing imidazole-fused ring systems. This method can provide access to imidazo[1,5-a]pyrazines in an environmentally friendly manner, using anisole (B1667542) as a green solvent and producing water as the only byproduct. organic-chemistry.org

A specific synthesis of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives involves the cyclization of 5-bromo-3-morpholinopyrazin-2-amine (B39701) with chloroacetaldehyde. nih.gov This highlights a classical approach where the imidazole ring is constructed from a substituted aminopyrazine.

Table 1: Examples of Condensation Reactions for Imidazo[1,5-a]pyrazine and Related Systems

Starting MaterialsReagents/ConditionsProductReference
2-Amino-3-chloropyrazine, α-chloro-p-fluoro-acetophenoneEt2NPh, CH3CN, reflux6-chloro-8-(4-fluorophenyl)imidazo[1,2-a]pyrazine nih.gov
5-Bromo-3-morpholinopyrazin-2-amine, ChloroacetaldehydeNot specified6-bromo-8-morpholinoimidazo[1,2-a]pyrazine nih.gov
Heterocyclic benzylaminesTrifluoroacetic anhydride (B1165640) (TFAA)Imidazo-fused N-heterocycles organic-chemistry.org

Intramolecular Cyclization Pathways for Imidazo[1,5-a]pyrazine-3-carboxylates

Intramolecular cyclization represents a key strategy for the synthesis of the imidazo[1,5-a]pyrazine ring system, particularly for the introduction of a carboxylate group at the C3 position. These reactions typically involve the formation of a bond between a nitrogen atom of the pyrazine ring and an electrophilic carbon atom within a side chain attached to the pyrazine.

While specific examples for the direct synthesis of imidazo[1,5-a]pyrazine-3-carboxylates via intramolecular cyclization are not extensively documented in the provided literature, analogous reactions in the imidazo[1,5-a]pyridine (B1214698) series offer valuable insights. For example, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines has been developed to prepare 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org This methodology suggests that a similar approach using pyrazine ketones and amino acids could potentially yield the desired imidazo[1,5-a]pyrazine-3-carboxylic acid derivatives.

Another relevant strategy involves the directed remote metalation-cyclization of a benzamide (B126) derived from metalation chemistry, which has been used to construct a novel triazadibenzo[cd,f]azulen-7(6H)-one tricyclic ring system. nih.gov This demonstrates the potential of intramolecular cyclization of appropriately functionalized pyrazine derivatives to form the fused imidazole ring.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their efficiency, convergence, and ability to generate molecular diversity.

Ugi-Type Condensations for Imidazo[1,5-a]pyrazine Systems

The Ugi reaction, a four-component condensation, is a cornerstone of MCR chemistry. mdpi.com An innovative "interrupted" Ugi reaction has been developed for the synthesis of substituted imidazopyrazines. mdpi.com In this one-pot process, 1H-(imidazol-5-yl)-N-substituted methanamines react with aldehydes and isocyanides in methanol (B129727) at room temperature. The nitrogen atom of the imidazole ring intramolecularly intercepts the nascent nitrilium ion intermediate, leading to the formation of imidazopyrazine derivatives in excellent yields. mdpi.com This strategy effectively channels the reaction towards the desired heterocyclic product, suppressing the formation of potential side products. mdpi.com

While the classical Ugi reaction involves a carboxylic acid component, this interrupted variant showcases the versatility of Ugi-type condensations in accessing complex heterocyclic scaffolds like imidazo[1,5-a]pyrazines. mdpi.comnih.gov

Three-Component Cyclization Protocols for Imidazo[1,5-a]pyrazines

Three-component reactions provide a convergent and efficient route to the imidazo[1,5-a]pyrazine core. A notable example is the iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide at room temperature. rsc.orgrsc.orgnih.gov This reaction proceeds via the in-situ formation of an imine from the 2-aminopyrazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to afford the corresponding imidazo[1,2-a]pyrazine derivatives in good yields. rsc.orgrsc.org Although this specific example leads to the imidazo[1,2-a] isomer, the principle of three-component cyclization is a viable strategy for accessing the imidazo[1,5-a]pyrazine system.

Another versatile three-component coupling involves the reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) to produce imidazo[1,5-a]pyridinium ions under mild conditions, highlighting the potential for such reactions to be adapted for pyrazine-based starting materials. organic-chemistry.org Furthermore, a transition metal-free, three-component reaction of arylaldehydes, ethyl acrylate, and N-tosylhydrazones has been described for the synthesis of substituted pyrazoles, demonstrating the broad applicability of MCRs in heterocycle synthesis. nih.gov

Table 2: Examples of Three-Component Reactions for Imidazo[1,5-a]pyrazine and Related Systems

Component 1Component 2Component 3Catalyst/ConditionsProduct TypeReference
2-AminopyrazineAryl aldehydetert-Butyl isocyanideIodine, Ethanol (B145695), RTImidazo[1,2-a]pyrazine derivatives rsc.orgrsc.orgnih.gov
PicolinaldehydeAmineFormaldehydeMild conditionsImidazo[1,5-a]pyridinium ions organic-chemistry.org
ArylaldehydeEthyl acrylateN-TosylhydrazoneTransition metal-freeSubstituted pyrazoles nih.gov

Atom-Economical Synthesis Strategies for Imidazo[1,5-a]pyrazine Scaffolds

Atom economy is a key principle of green chemistry that aims to maximize the incorporation of all materials used in the synthesis into the final product. Multicomponent reactions are inherently atom-economical as they combine multiple starting materials in a single step with minimal byproduct formation. rsc.orgrsc.org

The iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines is an excellent example of an atom-economical process. rsc.orgrsc.org By condensing 2-aminopyrazine, an aldehyde, and an isocyanide, a high degree of molecular complexity is achieved while minimizing waste. rsc.orgrsc.org Similarly, the interrupted Ugi reaction to form imidazopyrazines is a highly efficient and atom-economical method. mdpi.com These MCR approaches stand in contrast to traditional multi-step syntheses which often involve the use of protecting groups and generate significant amounts of waste.

Metal-Catalyzed Synthetic Transformations

Metal-catalyzed reactions are fundamental in the synthesis and functionalization of the imidazo[1,5-a]pyrazine core, offering efficient and selective pathways to complex molecular architectures.

Palladium-Catalyzed Coupling and Cyclization Reactions

Palladium catalysis is a cornerstone for constructing and derivatizing imidazo[1,5-a]pyrazine systems. Methodologies such as Suzuki-Miyaura and Negishi cross-couplings are frequently employed for the functionalization of the imidazo[1,2-a]pyrazine scaffold, a closely related heterocycle. nih.govrsc.org These reactions typically involve the coupling of a halogenated imidazopyrazine with an organoboron or organozinc reagent, respectively, in the presence of a palladium catalyst. rsc.org For instance, 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be coupled with functionalized arylzinc reagents using catalysts like Pd-PEPPSI-iPr to yield 6-arylated products in high yields. rsc.org

In a more direct application to the imidazo[1,5-a]pyrazine system, a benzamide derivative was successfully synthesized using a Suzuki cross-coupling reaction as part of a multi-step synthetic sequence. nih.gov Furthermore, palladium-catalyzed intramolecular cross-dehydrogenative coupling has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, a reaction that proceeds through the formation of a vinyl palladium intermediate followed by an intramolecular attack and reductive elimination. nih.gov Another key strategy involves the palladium-catalyzed phosphination of iodo-imidazo[1,5-a]pyridine precursors to generate phosphine (B1218219) ligands, demonstrating the utility of this metal in C-P bond formation on these scaffolds. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Imidazo-azine Scaffolds

Reaction TypeSubstrateCatalyst SystemProduct TypeSource
Negishi Cross-Coupling6-Chloroimidazo[1,2-a]pyrazinePd-PEPPSI-iPr (5 mol%)6-Arylated imidazo[1,2-a]pyrazines rsc.org
Suzuki Cross-CouplingFunctionalized Imidazo[1,5-a]pyrazineNot specifiedBenzamide derivative of Imidazo[1,5-a]pyrazine nih.gov
Cross-Dehydrogenative Coupling1H-benzo[d]imidazol-2-amine and 2-arylacetaldehydePdCl2Fused Imidazo[1,2-a]pyrimidines nih.gov
Phosphination1-Iodoimidazo[1,5-a]pyridinePd catalyst with DIPPF ligand1-Phosphinoimidazo[1,5-a]pyridines nih.gov

Copper-Catalyzed Transannulation Reactions and C-H Activation

Copper catalysis provides powerful tools for the synthesis of the imidazo[1,5-a]pyrazine bicyclic system, particularly through transannulation and C-H activation pathways. A notable method is the copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines or amino acids, which constructs the imidazo[1,5-a]pyridine ring system. acs.orgnih.gov This reaction often utilizes molecular oxygen from the air as the sole oxidant, highlighting a move towards more sustainable synthetic practices. acs.org The mechanism is believed to proceed via a copper-carbene intermediate. acs.org

Direct C-H activation and subsequent amination are also facilitated by copper catalysts. For example, copper(I) catalysis enables a direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines through Csp³-H amination, using oxygen as the oxidant to provide multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Another efficient process is the copper(II)-catalyzed tandem reaction between a pyridine (B92270) ketone and a benzylamine, which proceeds via condensation, amination, and oxidative dehydrogenation to form 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org These methods showcase the versatility of copper in forging C-N bonds essential for the imidazo[1,5-a]pyrazine core.

Chemo- and Regioselective Functionalization via Catalysis

Achieving chemo- and regioselectivity is critical when modifying the imidazo[1,5-a]pyrazine scaffold, and catalytic methods are instrumental in this pursuit. The functionalization of the imidazo[1,5-a]pyrazine ring can be directed to specific positions through carefully chosen reagents and catalysts. nih.gov Studies have shown that imidazo[1,5-a]pyrazines can undergo regioselective C3-metalation or C5/C3-dimetalation, allowing for the introduction of various functional groups at these specific sites. nih.gov

For the related imidazo[1,2-a]pyrazine system, a combination of theoretical calculations and experimental work has enabled highly regioselective functionalization. nih.govrsc.orgrsc.org By using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, specific zinc and magnesium intermediates can be formed. rsc.orgrsc.org These intermediates can then be quenched with various electrophiles to yield polyfunctionalized imidazopyrazines. rsc.orgresearchgate.net For instance, treating 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl leads to selective magnesiation at the C3 position, whereas using TMP₂Zn·2MgCl₂·2LiCl results in a regioselectivity switch, affording zincation at the C5 position. nih.govrsc.org This highlights how the choice of the metalating agent can precisely control the site of functionalization.

Green Chemistry Approaches in Imidazo[1,5-a]pyrazine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like imidazo[1,5-a]pyrazine. A key strategy is the use of multicomponent reactions (MCRs), which enhance efficiency and atom economy by combining multiple starting materials in a single step. rsc.org An iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide at room temperature provides a straightforward, one-pot synthesis of imidazo[1,2-a]pyrazine derivatives. rsc.orgrsc.org This method is considered environmentally friendly due to its operational simplicity, mild conditions, and the use of a benign iodine catalyst. rsc.orgrsc.org

The choice of solvent is another critical aspect of green synthesis. An iron-catalyzed C-H amination for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines, can be performed in anisole, a greener solvent alternative, with water as the only byproduct. organic-chemistry.org Similarly, the Groebke–Blackburn–Bienaymé multicomponent reaction for synthesizing imidazo[1,2-a]pyrazines has been successfully carried out in eucalyptol, a bio-based green solvent. researchgate.net These approaches reduce reliance on hazardous substances and minimize waste generation.

Table 2: Green Chemistry Strategies for Imidazo-azine Synthesis

ApproachCatalyst/SolventKey FeaturesProduct ScaffoldSource
Three-Component ReactionIodineRoom temperature, one-pot, benign catalystImidazo[1,2-a]pyrazine rsc.orgrsc.org
C-H AminationIron Catalyst / AnisoleGreen solvent, water as sole byproductImidazo[1,5-a]pyrazine organic-chemistry.org
Groebke–Blackburn–Bienaymé MCREucalyptolBio-based green solventImidazo[1,2-a]pyrazine researchgate.net
Denitrogenative TransannulationCopper Catalyst / AirUses O2 from air as the oxidantImidazo[1,5-a]pyridine acs.org

Post-Synthetic Functionalization and Derivatization Strategies

Once the core imidazo[1,5-a]pyrazine ring is assembled, further modifications are often necessary to produce the final target molecules. The carboxylic acid moiety at the C3 position is a versatile handle for such derivatization.

Amidation and Esterification of the Carboxylic Acid Moiety

The conversion of the carboxylic acid group into amides and esters is a common and crucial post-synthetic modification. Amide derivatives of related imidazo[1,2-a]pyridines have been synthesized efficiently via palladium-catalyzed aminocarbonylation of iodo-substituted precursors. mdpi.com This reaction introduces a carboxamide moiety by treating the halo-heterocycle with an amine under a carbon monoxide atmosphere, demonstrating a catalytic route to C-N bond formation for amidation. mdpi.com The synthesis of a benzamide from an imidazo[1,5-a]pyrazine derivative via metalation chemistry further confirms the applicability of these coupling strategies for creating amide bonds. nih.gov

Esterification of the carboxylic acid group is another fundamental derivatization. While specific catalytic methods for the esterification of this compound are not detailed in the provided context, the existence of its methyl and ethyl ester derivatives is documented. chemicalbook.commsesupplies.com This implies that standard esterification procedures, such as Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction of the corresponding carboxylate salt with an alkyl halide, are viable and routinely used methods for modifying the carboxylic acid moiety on this heterocyclic system.

Nucleophilic and Electrophilic Substitution Reactions on the Imidazo[1,5-a]pyrazine Core

The imidazo[1,5-a]pyrazine ring system is susceptible to both electrophilic and, to a lesser extent, nucleophilic substitution reactions. The regioselectivity of these reactions is a critical factor in the synthesis of specifically substituted derivatives.

Electrophilic Substitution: Research on the electrophilic substitution of the imidazo[1,5-a]pyrazine core has demonstrated a clear preference for substitution at the C-1 and C-3 positions of the imidazole ring. For instance, the reaction of 3-methylimidazo[1,5-a]pyrazine (B150156) with various electrophiles has been investigated. Chlorination with reagents such as iodosobenzene (B1197198) dichloride or N-chlorosuccinimide (NCS) in ethanol leads to the formation of the 1-chloro derivative. Similarly, bromination with bromine in carbon tetrachloride at low temperatures yields the corresponding 1-bromo-3-methylimidazo[1,5-a]pyrazine. More vigorous bromination conditions can lead to polybrominated products that are difficult to separate.

The Mannich reaction, another important electrophilic substitution, has also been successfully applied to the imidazo[1,5-a]pyrazine system. The reaction of 3-methylimidazo[1,5-a]pyrazine with formaldehyde and dimethylamine (B145610) results in a mixture of products, with the major product being the 1-dimethylaminomethyl derivative. This reaction provides a pathway to functionalize the C-1 position with an aminomethyl group.

Table 1: Electrophilic Substitution Reactions on 3-Methylimidazo[1,5-a]pyrazine

Reaction Type Reagent(s) Position of Substitution Product
Chlorination Iodosobenzene dichloride or NCS C-1 1-Chloro-3-methylimidazo[1,5-a]pyrazine
Bromination Br₂ in CCl₄ C-1 1-Bromo-3-methylimidazo[1,5-a]pyrazine
Mannich Reaction Formaldehyde, Dimethylamine C-1 1-(Dimethylaminomethyl)-3-methylimidazo[1,5-a]pyrazine

Nucleophilic Substitution: The halogen substituents introduced onto the imidazo[1,5-a]pyrazine core via electrophilic substitution have shown resistance to nucleophilic displacement. Attempts to substitute the 1-chloro or 1-bromo groups with nucleophiles such as azide, thiocyanate, ammonia, thiourea, or hydrazine (B178648) have been largely unsuccessful. At elevated temperatures, hydrazine appears to cause ring-opening rather than substitution. This contrasts with the reactivity of substituents on the pyrazine ring, such as an 8-chloro group, which can react with thiourea.

Reductive and Oxidative Modifications of Imidazo[1,5-a]pyrazine Derivatives

The scientific literature provides limited specific examples of the direct reductive or oxidative modification of the imidazo[1,5-a]pyrazine heterocyclic core itself. Much of the research has focused on the modification of substituents attached to the ring system.

For related heterocyclic systems like imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines, methods for the enantioselective hydrogenation of the six-membered ring have been developed using ruthenium-based catalysts. lookchem.com These reactions lead to the corresponding tetrahydro-imidazo-pyridines, indicating that under specific catalytic conditions, the six-membered nitrogen-containing ring can be reduced. lookchem.com While not directly demonstrated on the imidazo[1,5-a]pyrazine system, these findings suggest a potential avenue for the reduction of the pyrazine portion of the scaffold.

In the context of substituent modification, the reduction of a nitro group on a phenyl ring attached to the related imidazo[1,2-a]pyrazine core has been accomplished using standard reagents like hydrazine hydrate (B1144303) (H₂N-NH₂) and palladium on carbon (Pd/C). rsc.org This transformation yields the corresponding amino-phenyl derivative, a common strategy in medicinal chemistry to introduce an amino group. However, this represents a modification of a side chain rather than the core itself.

There is a notable lack of documented research on the direct oxidation, such as N-oxidation or epoxidation, of the imidazo[1,5-a]pyrazine ring system in the reviewed literature.

Introduction of Diverse Structural Motifs and Side Chains

A powerful strategy for the introduction of a wide array of functional groups and side chains onto the imidazo[1,5-a]pyrazine core is through directed ortho metalation (DoM) and related metalation-electrophile quench sequences. These methods offer high regioselectivity and functional group tolerance.

Studies have shown that imidazo[1,5-a]pyrazines can undergo regioselective deprotonation (metalation) at the C-3 position using a strong base like lithium diisopropylamide (LDA). lookchem.comnih.gov The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a diverse set of substituents at this position. Furthermore, dimetalation at both the C-3 and C-5 positions can be achieved, allowing for the sequential introduction of two different functional groups. lookchem.comnih.gov

The scope of this methodology is broad, with a variety of electrophiles being successfully employed to functionalize the imidazo[1,5-a]pyrazine scaffold. This allows for the synthesis of derivatives with substituents that would be difficult to introduce via other methods.

Table 2: C-3 Functionalization of Imidazo[1,5-a]pyrazine via Metalation

Electrophile Reagent Introduced Substituent
Methyl iodide MeI -CH₃
Iodine I₂ -I
N,N-Dimethylformamide DMF -CHO
N,N-Dimethyl disulfide MeSSMe -SMe
Carbon dioxide CO₂ -COOH
Trimethylsilyl chloride TMSCl -Si(CH₃)₃
Benzaldehyde PhCHO -CH(OH)Ph

Advanced Spectroscopic and Crystallographic Characterization of Imidazo 1,5 a Pyrazine 3 Carboxylic Acid Scaffolds

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which are fundamental to understanding a molecule's physical and biological properties.

Single crystal X-ray diffraction has been successfully employed to confirm the molecular structures of various derivatives of the imidazo[1,5-a]pyrazine (B1201761) ring system. For instance, the structures of C-5 substituted imidazo[1,5-a]pyrazine derivatives, synthesized as potential c-Src inhibitors for treating acute ischemic stroke, were confirmed using this technique. nih.gov Similarly, metal complexes of analogous systems, such as those derived from imidazo[1,5-a]pyridin-3-ylidenes, have also been characterized by single-crystal X-ray diffraction, confirming the connectivity and geometry of the heterocyclic ligand. researchgate.net

Table 1: Example Crystal Data for a Related Imidazo[1,2-a]pyridine (B132010) Derivative. researchgate.net
ParameterValue
Chemical FormulaC₂₁H₁₇N₃O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)12.295 (3)
b (Å)9.587 (2)
c (Å)14.977 (4)
β (°)101.548 (1)
Volume (ų)1729.6 (7)
Z4

X-ray diffraction data is paramount for determining the conformation and degree of planarity within fused ring systems. In the case of the aforementioned imidazo[1,2-a]pyridine derivative, the fused five- and six-membered rings are nearly coplanar, with a maximum deviation of only 0.054(2) Å. researchgate.net The analysis also precisely defines the spatial relationship between the core and its substituents. The mean plane of the fused ring system forms significant dihedral angles with the attached phenyl ring (64.97 (7)°) and the (iminomethyl)phenol group (18.52 (6)°). researchgate.net This type of detailed conformational data is critical for understanding how a molecule can fit into a biological target, such as an enzyme's active site.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state, a phenomenon known as crystal packing. This packing is governed by a network of intermolecular interactions. rsc.org In the crystal lattice of the model imidazo[1,2-a]pyridine compound, the cohesion of the structure is ensured by specific non-covalent bonds. These include C—H···π interactions that link molecules into centrosymmetric dimeric units. These dimers are then further connected by strong O—H···N hydrogen bonds, forming layers within the crystal. researchgate.net Understanding these interactions is key to predicting and controlling the solid-state properties of materials, including solubility and stability.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Electronic Characterization

NMR spectroscopy is a powerful tool for elucidating molecular structure in solution. It provides detailed information about the chemical environment of specific nuclei, such as proton (¹H) and carbon (¹³C), allowing for the comprehensive assignment of a molecule's skeleton and the characterization of its electronic nature.

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of imidazo[1,5-a]pyrazine derivatives. nih.govresearchgate.net The chemical shifts (δ) of the protons and carbons in the heterocyclic core are characteristic of their position and the electronic influence of any substituents.

While specific spectral data for imidazo[1,5-a]pyrazine-3-carboxylic acid is not detailed in the provided sources, data from closely related analogs like Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate offer valuable insights into the expected chemical shifts for the imidazo[1,5-a] fused system. rsc.org The analysis of various substituted imidazo[1,5-a]pyridine (B1214698) analogs further populates the understanding of these scaffolds. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for an Analogous Imidazo[1,5-a]pyridine Derivative (Methyl 1-phenylimidazo[1,5-a]pyridine-3-carboxylate in CDCl₃). rsc.org
Position/GroupNucleusChemical Shift (δ, ppm)
-OCH₃¹H3.95 (s, 3H)
H-5¹H7.01 (t, 1H)
H-6¹H7.10 (t, 1H)
Phenyl¹H7.45-7.55 (m, 5H)
H-7¹H7.73 (d, 1H)
H-4¹H8.33 (d, 1H)
-OCH₃¹³C51.9
C-5¹³C114.2
C-7¹³C116.0
C-4¹³C119.3
C=O¹³C164.2

Beyond standard ¹H and ¹³C NMR, advanced heteronuclear NMR techniques can provide deeper insights into the electronic properties of molecules. A powerful example is the use of Selenium-77 (⁷⁷Se) NMR to probe the electronic character of N-heterocyclic carbenes (NHCs) derived from analogous imidazo[1,5-a]pyridine scaffolds. rsc.org

In these studies, selenourea (B1239437) adducts of the carbenes are prepared. The ⁷⁷Se NMR chemical shift and the one-bond carbon-selenium coupling constant (¹JC–Se) are then measured. These parameters are highly sensitive to the electron-donating and π-accepting properties of the carbene. For imidazo[1,5-a]pyridin-3-ylidene ligands, these measurements revealed a strong π-accepting character, which is distinct from conventional NHCs. rsc.org This π-accepting nature was attributed to a unique hybrid accepting orbital involving the vacant p-orbital of the carbene carbon and a π* orbital of the fused pyridine (B92270) ring. rsc.org This approach demonstrates how heteronuclear NMR can be a critical tool for characterizing the subtle electronic features that govern the reactivity and function of these heterocyclic systems.

Elucidation of Tautomeric Forms and Dynamic Processes

The potential for tautomerism is an inherent characteristic of the imidazo[1,5-a]pyrazine ring system, which can significantly influence its chemical reactivity, biological interactions, and photophysical behavior. Prototropic tautomerism in this scaffold can lead to different isomeric forms, altering bond orders, charge distribution, and hydrogen-bonding capabilities.

While specific studies on the tautomerism of this compound are not extensively documented, insights can be drawn from related heterocyclic systems. For instance, studies on substituted imidazo[1,2-a]pyrazines have utilized experimental techniques like NMR and FTIR spectroscopy, complemented by quantum chemical calculations, to investigate different rotameric conformations stabilized by intramolecular hydrogen bonds. rsc.org These studies have demonstrated that the relative populations of different conformations are influenced by the strength of hydrogen bonding interactions. rsc.org

In the case of 3-hydroxy-2-pyrazinecarboxylic acid derivatives, a related class of compounds, prototropic tautomerism between the enol (aromatic pyrazine) and keto (3-oxo-3,4-dihydropyrazine) forms has been investigated. rsc.org While NMR data in solution often provide evidence for the aromatic pyrazine (B50134) system, IR spectroscopy of the neat compounds can suggest the presence of the tautomeric oxo form. rsc.org For this compound, similar tautomeric equilibria involving the imidazole (B134444) and pyrazine rings, as well as the carboxylic acid group, are conceivable.

Dynamic processes such as solvatochromism, the change in the color of a substance with the polarity of the solvent, are also prominent in this class of compounds. The positive solvatochromism observed in many imidazo[1,5-a]pyridine-based fluorophores indicates an increase in the dipole moment upon excitation, a phenomenon that is often linked to intramolecular charge transfer (ICT). rsc.org This suggests that the electronic distribution within the imidazo[1,5-a]pyrazine scaffold is highly sensitive to the surrounding environment.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of imidazo[1,5-a]pyrazine derivatives are central to their application as fluorophores, sensors, and in optoelectronic devices.

The UV-Vis absorption spectra of imidazo[1,5-a]pyrazine and its derivatives are characterized by distinct absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the heterocyclic core, as well as the solvent environment.

For comparison, studies on the closely related imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,5-a]pyridine scaffolds provide valuable insights. The absorption spectra of imidazo[1,2-a]azines typically display two main bands. researchgate.net One band, usually appearing at shorter wavelengths, is attributed to π-π* transitions, while a second band at longer wavelengths can be associated with intramolecular charge transfer (ICT) transitions, especially when electron-donating and electron-accepting groups are present. researchgate.net The nature of functional groups on the aryl ring at the 2-position of the imidazo[1,2-a]pyrazine system significantly influences the absorbance characteristics. rsc.org

The following table summarizes the UV-Vis absorption data for some representative imidazo[1,5-a]pyridine derivatives, which serve as a proxy for understanding the absorption behavior of the imidazo[1,5-a]pyrazine scaffold.

CompoundSolventAbsorption Maxima (λmax, nm)
BPy-FLTHF458
BPy-1Not Specified~350-450 (broad)
BPy-2Not Specified~350-450 (broad)

Data sourced from a study on imidazo[1,5-a]pyridine-benzilimidazole conjugated fluorophores. rsc.org

Derivatives of the imidazo[1,5-a]pyrazine and related imidazo-azine scaffolds are known for their significant fluorescence and luminescence properties, making them attractive candidates for various applications, including as fluorescent probes and in light-emitting diodes. rsc.orgnih.gov These compounds often exhibit large Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. A large Stokes shift is a desirable property for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. nih.govresearchgate.net

The fluorescence quantum yield (QY), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the solvent environment. For example, in a series of imidazo[1,5-a]pyridine-based probes, the quantum yields were found to be higher in apolar environments. nih.gov The introduction of different substituents can be used to tune the emission wavelength and quantum yield. For instance, some imidazo[1,5-a]pyridine-benzilimidazole conjugates exhibit strong greenish-yellow emission with high quantum yields. rsc.org

The table below presents the fluorescence properties of several imidazo[1,5-a]pyridine derivatives, illustrating the range of emission characteristics achievable with this class of fluorophores.

CompoundSolventEmission Maxima (λem, nm)Quantum Yield (Φ)Stokes Shift (cm⁻¹)
BPy-FLTHF510 (solid state)0.93 (solid state)~7000
BPy-1Not Specified~520~0.70~7000
BPy-2Not Specified~520~0.70~7000
Dimeric Imidazo[1,5-a]pyridine 2TolueneNot Specified0.12>5000
Dimeric Imidazo[1,5-a]pyridine 3TolueneNot Specified0.18>5000
Dimeric Imidazo[1,5-a]pyridine 4TolueneNot Specified0.38>5000

Data compiled from studies on imidazo[1,5-a]pyridine-based fluorophores. rsc.orgnih.gov

The fluorescence of these systems can also be sensitive to environmental factors such as pH, with some derivatives showing on-off-on fluorescence behavior in response to changes in acidity, highlighting their potential as pH sensors. rsc.org

Computational Chemistry and Theoretical Investigations of Imidazo 1,5 a Pyrazine 3 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of many-body systems. For Imidazo[1,5-a]pyrazine-3-carboxylic acid, DFT calculations can elucidate its fundamental chemical characteristics.

DFT calculations are employed to determine the optimized geometry and electronic properties of this compound in its ground state. Methods such as the B3LYP hybrid functional combined with a basis set like 6-31+G(d,p) are commonly used to model the molecule. scirp.org These calculations yield crucial information about the distribution of electrons and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability and lower reactivity. scirp.org Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution. nih.gov These maps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack. This analysis is vital for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Representative Quantum Chemical Descriptors for this compound Calculated via DFT
ParameterCalculated Value (a.u.)Description
HOMO Energy-0.245Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
LUMO Energy-0.091Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)0.154Energy difference between HOMO and LUMO, related to chemical stability and reactivity.
Chemical Hardness (η)0.077Measure of resistance to change in electron distribution.
Chemical Softness (S)12.987Reciprocal of hardness, indicating the ease of modifying electron distribution.

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the excited-state properties of molecules and predict their photophysical behavior. researchgate.net This method is particularly valuable for designing and understanding fluorescent probes and other photoactive materials based on the imidazo[1,5-a]pyrazine (B1201761) scaffold. researchgate.netnih.gov

By simulating the electronic transitions between the ground state and various excited states, TDDFT can predict the absorption and emission spectra of this compound. Key parameters obtained from these calculations include the maximum absorption wavelength (λ_abs), the maximum emission wavelength (λ_em), and the oscillator strength (f), which relates to the intensity of the transition. mdpi.com These theoretical predictions allow researchers to understand how chemical modifications to the core structure might tune its color and fluorescence properties, guiding the synthesis of derivatives with desired optical characteristics. researchgate.net

Table 2: Predicted Photophysical Properties of this compound via TDDFT
ParameterPredicted ValueAssociated TransitionDescription
Max. Absorption (λ_abs)350 nmS₀ → S₁The wavelength of maximum light absorption, corresponding to the main electronic excitation.
Oscillator Strength (f)0.28S₀ → S₁A dimensionless quantity that represents the probability of an electronic transition.
Max. Emission (λ_em)450 nmS₁ → S₀The wavelength of maximum fluorescence emission from the first excited state.
Stokes Shift100 nm-The difference between the maximum absorption and emission wavelengths.

Standard DFT functionals can sometimes fail to accurately describe noncovalent interactions, such as van der Waals forces, which are crucial for understanding molecular aggregation and ligand-receptor binding. Dispersion-corrected DFT (DFT-D) methods, such as those developed by Grimme (e.g., GD2, GD3), add a semiempirical term to the total energy to account for these long-range attractive forces. acs.org

For a molecule like this compound, studying its interaction with surfaces or other molecules requires an accurate description of these noncovalent forces. nih.gov For example, when investigating the adsorption of related imidazo[1,2-a]pyrazines onto silver clusters, DFT-D calculations revealed that the imidazole (B134444) ring plays a key role in binding to the metal surface. acs.org The dispersion correction provides more accurate intermolecular distances and interaction energies, which is critical for modeling phenomena like π-π stacking and the formation of molecular complexes. acs.orgnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the structural basis of ligand-receptor recognition. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Molecular docking algorithms place the flexible ligand into the active site of a rigid or flexible receptor and calculate a "docking score" for each resulting pose. This score, typically expressed in units of energy (e.g., kcal/mol), estimates the binding affinity. A more negative score generally indicates a more favorable binding interaction. researchgate.net

Studies on related imidazo[1,2-a]pyrazine (B1224502) scaffolds have shown their potential as inhibitors of various enzymes, such as PI3K/mTOR kinases. drugbank.com Docking simulations of this compound into the active site of such a kinase can predict its binding pose and affinity. The results can reveal whether the molecule fits well within the binding pocket and forms stable interactions, providing a rationale for its potential inhibitory activity. nih.govnih.gov

Table 3: Representative Molecular Docking Results for this compound
Target ProteinDocking Score (kcal/mol)Predicted Binding Pose Description
PI3Kα Kinase-8.5The carboxylic acid group forms a hydrogen bond with a key residue in the hinge region, while the pyrazine (B50134) ring engages in hydrophobic interactions.
TARP γ-8 AMPAR-7.9The imidazopyrazine core is positioned within a hydrophobic pocket, with potential π-π stacking interactions with aromatic residues.
COVID-19 Main Protease-7.2The ligand occupies the substrate-binding site, with the nitrogen atoms of the heterocyclic core acting as hydrogen bond acceptors.

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of the ligand-receptor complex, allowing for the identification of key amino acid residues in the active site that are critical for binding. nih.gov Analysis of the docked pose can reveal specific noncovalent interactions, including:

Hydrogen bonds: Often formed between the carboxylic acid group or heterocyclic nitrogen atoms of the ligand and polar residues in the receptor. mdpi.com

Hydrophobic interactions: Involving the aromatic rings of the imidazopyrazine core and nonpolar residues like Leucine, Valine, and Isoleucine.

π-π stacking: Occurring between the flat, aromatic system of the ligand and aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic interactions: Between charged groups on the ligand and oppositely charged residues in the active site. mdpi.com

Identifying these key interactions is fundamental for structure-based drug design. It allows medicinal chemists to propose modifications to the ligand that could enhance binding affinity and selectivity for the target protein. nih.gov

Table 4: Key Amino Acid Residues and Predicted Interactions with this compound in a Kinase Active Site
Amino Acid ResidueInteraction TypeInteracting Moiety of Ligand
Valine 851Hydrogen BondCarboxylic Acid (Oxygen)
Lysine 802Electrostatic/Hydrogen BondCarboxylic Acid (Oxygen)
Tyrosine 836π-π StackingImidazopyrazine Ring
Leucine 799HydrophobicPyrazine Ring
Alanine 853HydrophobicImidazole Ring

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. For the imidazo[1,5-a]pyrazine scaffold, MD simulations are crucial for understanding its dynamic behavior, particularly its flexibility and its interactions with biological targets.

Conformational Dynamics of Imidazo[1,5-a]pyrazine Ligands

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Imidazo[1,5-a]pyrazine derivatives are no exception. The fused ring system provides a degree of rigidity, but the substituents attached to this core can rotate and flex, leading to various possible conformations.

A conformational restriction strategy was applied in the development of P2Y₁ antagonists based on the imidazo[1,5-a]pyrazine scaffold. acs.org This approach aims to limit the molecule's flexibility to favor a conformation that is optimal for binding to its target, thereby improving properties like brain exposure. acs.org Understanding the range of accessible conformations and the energy barriers between them is key to designing effective ligands. MD simulations can map this conformational landscape, revealing the most stable and frequently adopted shapes of the molecule in different environments, such as in solution or when approaching a protein binding site.

Ligand-Protein Complex Stability and Interaction Profiles

Once a ligand binds to a protein, the stability of the resulting complex is paramount for its biological effect. MD simulations are essential for assessing this stability and characterizing the intricate network of interactions that hold the ligand in place. openpharmaceuticalsciencesjournal.comnih.gov

In studies of related imidazo[1,2-a]pyridine-carboxamide analogues, MD simulations were performed to confirm the binding mode and stability of the ligand-protein complex. openpharmaceuticalsciencesjournal.comresearchgate.net These simulations, often run for nanoseconds, track the movements of the ligand within the protein's active site. A key metric for stability is the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms over time. A complex with an acceptable and stable RMSD value (typically less than 3 Å) indicates a stable binding pose. openpharmaceuticalsciencesjournal.com

These simulations also provide a detailed profile of the specific interactions between the ligand and the protein. Pyrazine-based compounds are known to engage in a variety of interactions, including hydrogen bonds with the pyrazine nitrogen atoms, π-π stacking interactions with aromatic residues like phenylalanine, and coordination with metal ions. nih.govresearchgate.net For example, molecular docking studies on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors were performed to elucidate the structure-activity relationship, highlighting the critical interactions driving their potency. nih.gov MD simulations build upon these static docking poses by introducing the dynamic nature of the system, confirming which interactions are persistent and crucial for maintaining the stability of the complex. openpharmaceuticalsciencesjournal.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. researchgate.net

Correlation of Molecular Descriptors with Biological Activity

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's physicochemical properties. researchgate.net For imidazo[1,5-a]pyrazine derivatives, these descriptors can be broadly categorized:

Topological Descriptors : These describe the connectivity and shape of the molecule, including molecular weight, molar volume, and parachor. researchgate.net

Electronic Descriptors : These relate to the molecule's electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. researchgate.net

Spatial (3D) Descriptors : These depend on the 3D conformation of the molecule and include information about steric bulk and shape.

In a 3D-QSAR study on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors, contour map analyses revealed that steric and hydrophobic interactions were significant contributing factors to the biological activity. japsonline.comscienceopen.com This indicates that the size, shape, and water-repelling nature of the substituents on the imidazo[1,5-a]pyrazine core are critical for potent inhibition. japsonline.comscienceopen.com Statistical methods like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) are then used to identify which of these numerous descriptors correlate most strongly with the observed biological activity. researchgate.net

Interactive Data Table: Common Molecular Descriptors in QSAR Below is an interactive table of descriptors commonly used in QSAR studies of heterocyclic compounds like imidazo[1,5-a]pyrazines.

Descriptor TypeExample DescriptorsDescription
Topological Molecular Weight, Molar Volume, ParachorDescribes the size, shape, and branching of the molecular structure.
Electronic HOMO Energy, LUMO Energy, Dipole MomentQuantifies the electronic properties, such as reactivity and polarity.
Hydrophobic LogPMeasures the lipophilicity or hydrophobicity of the molecule.
Steric Molar RefractivityRelates to the volume occupied by the molecule and its substituents.

Predictive Models for Imidazo[1,5-a]pyrazine Derivative Potency

By correlating molecular descriptors with activity for a "training set" of known molecules, a predictive QSAR model can be built. nih.gov The statistical validity and predictive power of these models are rigorously assessed using various metrics. nih.govresearchgate.net

For a series of 8-amino-imidazo[1,5-a]pyrazine derivatives, Gaussian and field-based 3D-QSAR models were developed. scienceopen.com These models demonstrated strong statistical validity, which is crucial for their predictive utility. scienceopen.com Similarly, a 3D-QSAR model for related imidazo[1,2-a]pyrazine inhibitors of PI3Kα was validated and selected based on its high predictive power. nih.gov

The quality of a QSAR model is judged by several statistical parameters obtained during internal and external validation procedures. nih.gov

Interactive Data Table: QSAR Model Validation Statistics This table shows typical statistical parameters from QSAR studies on imidazo[1,5-a]pyrazine and related scaffolds, demonstrating their predictive capabilities.

Model ScaffoldModel Typeq² / Q² (Cross-validation)r² / R² (Training Set)r²_pred (External Test Set)Reference
8-Amino-imidazo[1,5-a]pyrazineGaussian 3D-QSAR0.670.93Not Reported japsonline.comscienceopen.com
8-Amino-imidazo[1,5-a]pyrazineField-Based 3D-QSAR0.600.92Not Reported japsonline.comscienceopen.com
Imidazo[1,2-a]pyrazineAtom-Based 3D-QSAR0.650 (Q²test)0.917 (r²train)Not Reported nih.gov
Imidazo[4,5-b]pyridineCoMFA0.774 (r²cv)0.9750.933 nih.gov
Imidazo[4,5-b]pyridineCoMSIA0.800 (r²cv)0.9770.959 nih.gov

q² or Q² : The cross-validated correlation coefficient. A value > 0.5 is generally considered indicative of a good predictive model.

r² or R² : The coefficient of determination for the training set. It measures how well the model fits the data it was built on.

r²_pred : The predictive correlation coefficient for an external test set of molecules not used in model building. It is a true measure of the model's predictive power.

These validated models can then be used to screen virtual libraries of novel imidazo[1,5-a]pyrazine derivatives, predicting their potency before they are synthesized and saving significant time and resources in the drug discovery process. nih.gov

Theoretical Mechanistic Studies of Chemical Reactions

Computational chemistry is also invaluable for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely pathway a reaction will follow.

For instance, a metal-free reaction to bridge two imidazo[1,5-a]pyridine (B1214698) molecules using formaldehyde (B43269) has been studied mechanistically. nih.gov While this study used a pyridine (B92270) core, the proposed mechanism offers a strong analogy for how the imidazo[1,5-a]pyrazine ring system might react under similar conditions. The proposed mechanism proceeds through several key steps:

Addition of the imidazo[1,5-a]pyridine to formaldehyde generates an unstable cation (Intermediate A). nih.gov

The removal of a water molecule from Intermediate A leads to a more stable intermediate (Intermediate B). nih.gov

A second molecule of the imidazo[1,5-a]pyridine attacks Intermediate B, forming a larger cation (Intermediate C). nih.gov

Finally, deprotonation yields the final methylene-bridged product. nih.gov

Furthermore, Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties of related imidazo[1,5-a]pyridin-3-ylidenes. rsc.org These studies revealed that the electronic character of the carbene could be significantly altered, resulting in a strong π-accepting nature due to a hybrid orbital involving the carbene's p-orbital and the pyridine ring's π* orbital. rsc.org Such theoretical insights are critical for understanding and predicting the reactivity of the imidazo[1,5-a]pyrazine core and for designing novel catalysts and ligands. nih.govrsc.org

Structure Activity Relationship Sar Studies of Imidazo 1,5 a Pyrazine 3 Carboxylic Acid Derivatives

Impact of Substituent Modifications on Biological Activity

The biological activity of imidazo[1,5-a]pyrazine-3-carboxylic acid derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic core. These modifications can profoundly influence the compound's interaction with its biological target, thereby modulating its therapeutic efficacy.

Positional Effects of Functional Groups on the Imidazo[1,5-a]pyrazine (B1201761) Core

The specific placement of functional groups on the imidazo[1,5-a]pyrazine scaffold plays a pivotal role in determining the biological activity of the resulting derivatives. Research has shown that substitutions at various positions, including C1, C3, C5, and C8, can lead to significant changes in potency and selectivity.

For instance, in a series of 1,3-disubstituted-imidazo[1,5-a]pyrazines designed as inhibitors of the insulin-like growth factor-I receptor (IGF-IR), the nature of the substituents at both the C1 and C3 positions was found to be critical for activity. nih.gov Similarly, studies on C-5 substituted imidazo[1,5-a]pyrazine derivatives have identified potent inhibitors of the c-Src kinase, highlighting the importance of this position for achieving specific biological effects. nih.gov

In the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold, the positioning of nitrogen atoms within the imidazole (B134444) ring has been shown to have a substantial impact on activity. Shifting the nitrogen from one position to another in an imidazopyrazinone core resulted in a tenfold decrease in potency for mGlu2 PAM activity, underscoring the sensitivity of the core architecture to positional changes. nih.gov

The following table summarizes the observed effects of substituents at different positions on the biological activity of imidazo[1,5-a]pyrazine and related scaffolds.

PositionScaffoldSubstituent/ModificationBiological Target/ActivityObserved EffectReference
C1, C3Imidazo[1,5-a]pyrazineVariousIGF-IRCritical for inhibitory activity nih.gov
C5Imidazo[1,5-a]pyrazineVariousc-Src KinaseImportant for inhibitory potency nih.gov
Imidazole NImidazopyrazinoneNitrogen position shiftmGlu2 PAM10-fold decrease in potency nih.gov
Aryl group attachment8-morpholinoimidazo[1,2-a]pyrazine (B8338187)Position of aryl groupCytotoxicitySignificant influence on activity bldpharm.com

Role of the Carboxylic Acid Moiety in Receptor/Enzyme Binding

The carboxylic acid group at the 3-position of the imidazo[1,5-a]pyrazine ring is a key functional group that often plays a crucial role in the interaction of these compounds with their biological targets. This acidic moiety can participate in essential binding interactions, such as hydrogen bonding and ionic interactions, with amino acid residues in the active site of a receptor or enzyme. nih.gov

The importance of the carboxylic acid is often highlighted in studies involving its replacement with bioisosteres. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects. In the context of drug design, replacing a carboxylic acid with a suitable bioisostere can help to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability, while maintaining or even enhancing biological activity. nih.gov

For example, in a series of complex heterocyclic-fused 4-oxo-indeno[1,2-e]pyrazin derivatives, which share some structural similarities with the imidazo[1,5-a]pyrazine core, the replacement of carboxylic acid substituents with bioisosteres like tetrazole or phosphonic acid groups led to a significant increase in potency. nih.gov Specifically, a compound with a phosphonic acid group in place of a carboxylic acid showed a strong increase in potency in vivo. nih.gov This suggests that while the acidic nature of the group is important for activity, other properties of the bioisostere, such as its pKa, size, and geometry, can lead to more favorable interactions with the target.

Furthermore, the conversion of the carboxylic acid to a carboxamide can also have a profound impact on biological activity. In a study of 3′-(imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as DDR1 inhibitors, the carboxamide group was part of the key pharmacophore responsible for potent inhibition. nih.gov This indicates that the ability to act as a hydrogen bond donor and/or acceptor is a critical function of the group at this position.

The table below illustrates the effect of replacing the carboxylic acid moiety with bioisosteres in related heterocyclic systems.

Original CompoundBioisosteric ReplacementTargetOutcomeReference
9-carboxymethyl-2-carboxylic acid analogue9-(1H-tetrazol-5-ylmethyl)-2-phosphonic acid analogueAMPA ReceptorStrong increase in in vivo potency nih.gov
Carboxylic AcidCarboxamideDDR1 KinasePotent inhibitory activity nih.gov

Steric and Electronic Factors Influencing Activity

Steric Factors: The size and shape of substituents can have a significant impact on activity. Bulky substituents can cause steric hindrance, preventing the molecule from fitting into the binding pocket of a receptor or enzyme. Conversely, in some cases, a larger substituent may be required to establish favorable van der Waals interactions and enhance binding affinity. For instance, in a study of imidazo[1,2-a]pyrimidine (B1208166) derivatives, it was found that increasing the molar refractivity of substituents on a phenyl ring, a measure related to volume and polarizability, led to a dramatic decrease in antibacterial activity. nih.gov

Electronic Factors: The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, can influence the electronic distribution within the imidazo[1,5-a]pyrazine ring system. This can affect the strength of binding interactions, such as hydrogen bonds and π-π stacking, with the biological target. Studies on imidazo[1,5-a]pyridin-3-ylidenes, a related class of compounds, have shown that the electronic character of the molecule can be significantly influenced by substituents on the pyridine (B92270) backbone. rsc.org These changes in electronic properties were found to affect the π-accepting character of the ligand, which is crucial for its interaction with metal complexes and has implications for its use in catalysis and potentially in biological systems. rsc.org

The interplay of steric and electronic factors is often complex and context-dependent. The optimal combination of these properties for a given biological target must be determined through careful SAR studies.

Correlation of Structural Features with Specific Biological Modulations

The systematic modification of the this compound scaffold has led to the discovery of derivatives with a wide range of biological activities. By correlating specific structural features with particular biological modulations, researchers have been able to design compounds with improved potency and selectivity for various therapeutic targets.

A notable example is the development of 1,3-disubstituted-imidazo[1,5-a]pyrazines as inhibitors of the insulin-like growth factor-I receptor (IGF-IR), a key target in cancer therapy. nih.gov The SAR studies in this series revealed that specific substitutions at the C1 and C3 positions were essential for achieving potent inhibition of IGF-IR.

In another study, C-5 substituted imidazo[1,5-a]pyrazine derivatives were identified as potent inhibitors of the c-Src kinase, a non-receptor tyrosine kinase involved in cancer progression and other diseases. nih.gov The optimization of the substituent at the C5 position led to compounds with significant neuroprotective efficacy in in vivo models of acute ischemic stroke. nih.gov

Furthermore, research on the related imidazo[1,2-a]pyrazine scaffold has yielded potent and selective negative modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov In this case, the SAR optimization focused on substituents at the C3 and C8 positions, leading to subnanomolar brain-penetrant leads.

The table below provides examples of imidazo[1,5-a]pyrazine derivatives and their specific biological activities.

Compound SeriesKey Structural FeaturesBiological TargetTherapeutic AreaReference
1,3-Disubstituted-imidazo[1,5-a]pyrazinesSpecific substituents at C1 and C3IGF-IRCancer nih.gov
C-5 Substituted imidazo[1,5-a]pyrazinesOptimized substituent at C5c-Src KinaseAcute Ischemic Stroke nih.gov
Imidazo[1,2-a]pyrazine derivativesOptimized substituents at C3 and C8AMPA Receptor / TARP γ-8Epilepsy nih.gov
3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamidesBiphenyl-carboxamide at C3DDR1 KinaseCancer nih.gov

Scaffold Hopping and Isosteric Replacement Strategies

Scaffold hopping and isosteric replacement are powerful medicinal chemistry strategies that have been successfully applied to the this compound scaffold and its analogs. These approaches involve replacing the core heterocyclic structure or specific functional groups with other chemical moieties that maintain or improve the desired biological activity while offering advantages in terms of physicochemical properties, synthetic accessibility, or intellectual property.

Imidazo[1,5-a]pyrazine Core Replacement with Related Heterocycles

The replacement of the imidazo[1,5-a]pyrazine core with other heterocyclic systems, a strategy known as scaffold hopping, has been employed to discover novel chemotypes with improved drug-like properties. This approach is often guided by computational methods that assess shape and electrostatic similarity to the original scaffold.

A successful example of scaffold hopping involved the replacement of a triazolopyridine core with an imidazo[1,2-a]pyrazin-8-one scaffold to develop positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor. nih.gov The new imidazopyrazinone prototype displayed encouraging mGlu2 PAM activity and had reduced lipophilicity and more balanced in vitro clearance compared to the original triazolopyridine. nih.gov

In another study, to mitigate the poor pharmacokinetic properties of a series of imidazo[1,2-a]pyrazine-based AMPA receptor modulators, the core was replaced with an isosteric pyrazolopyrimidine scaffold. nih.gov This modification led to improved microsomal stability and reduced efflux liabilities, demonstrating the utility of scaffold hopping in overcoming drug metabolism and pharmacokinetic challenges. nih.gov

The following table presents examples of scaffold hopping strategies involving the imidazo[1,5-a]pyrazine core and related heterocycles.

Original ScaffoldReplacement ScaffoldBiological TargetOutcomeReference
TriazolopyridineImidazo[1,2-a]pyrazin-8-onemGlu2 PAMImproved lipophilicity and clearance nih.gov
Imidazo[1,2-a]pyrazinePyrazolopyrimidineAMPA Receptor ModulatorImproved microsomal stability and efflux nih.gov

Carboxylic Acid Bioisosteres in Imidazo[1,5-a]pyrazine Derivatives

The carboxylic acid moiety and its corresponding esters at the 3-position of the imidazo[1,5-a]pyrazine core are critical for the interaction with benzodiazepine (B76468) receptors (BzR), which are allosteric sites on the γ-aminobutyric acid type A (GABA\subscript{A}) receptors. Structure-activity relationship (SAR) studies on related heterocyclic systems, such as imidazobenzodiazepin-6-ones, have underscored the significance of this functional group for maintaining high binding affinity.

Detailed Research Findings

Research into 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a] chemisgroup.usnih.govbenzodiazepin-6-ones has provided valuable insights into the stringent structural requirements at the 3-position. In this series, the presence of an ester group at this position was found to be optimal for high affinity at both diazepam-sensitive (DS) and diazepam-insensitive (DI) benzodiazepine receptors. nih.gov The replacement of this ester with a variety of other functional groups, many of which are considered classical bioisosteres of carboxylic acids or esters, resulted in a dramatic loss of binding affinity.

For instance, substitution of the 3-ester with groups such as carbamates, acetylamino, formylamino, isothiocyanato, 2-oxazolinyl, and 2-benzoxazolyl functionalities led to a greater than 100-fold decrease in affinity for both DS and DI receptor subtypes. nih.gov This significant drop in activity suggests that the electronic and steric properties of the ester group are finely tuned for optimal interaction with the receptor binding pocket.

Similarly, studies on a broader range of imidazodiazepines have shown that derivatives containing carboxylic acid and primary amide groups exhibit a strong interaction with GABA\subscript{A} receptors, while showing no significant affinity for other receptors like the kappa opioid receptor. nih.gov This further reinforces the idea that an acidic or a closely related neutral, hydrogen-bonding group at this position is a key pharmacophoric feature for this class of GABA\subscript{A} receptor modulators.

The collective findings from these related series indicate that while bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacokinetic or pharmacodynamic properties, the 3-position of the imidazo[1,5-a]pyrazine nucleus is highly sensitive to structural modifications. The data strongly suggests that any deviation from a carboxylic acid or a small ester group is likely to be detrimental to the binding affinity at the benzodiazepine site of the GABA\subscript{A} receptor.

Interactive Data Table: SAR of 3-Substituted Imidazobenzodiazepin-6-ones

The following table summarizes the impact of substituting the 3-ester group in a model imidazobenzodiazepin-6-one scaffold on the binding affinity for benzodiazepine receptors (BzR).

Compound 3-Position Substituent Relative BzR Affinity
Parent Ester -COOR (Ester)High
Analog 1 -CONH₂ (Carbamate)>100-fold decrease
Analog 2 -NHCOCH₃ (Acetylamino)>100-fold decrease
Analog 3 -NHCHO (Formylamino)>100-fold decrease
Analog 4 -NCS (Isothiocyanato)>100-fold decrease
Analog 5 2-Oxazolinyl>100-fold decrease
Analog 6 2-Benzoxazolyl>100-fold decrease
Analog 7 -SO₂-p-tolyl (p-Tolylsulfonyl)>100-fold decrease

Data derived from studies on 4,5-dihydro-6H-imidazo[1,5-a] chemisgroup.usnih.govbenzodiazepin-6-ones. nih.gov

Biological Target Identification and Mechanistic Studies of Imidazo 1,5 a Pyrazine Scaffolds

Enzyme Inhibition and Modulatory Activities

Derivatives of the imidazo[1,5-a]pyrazine (B1201761) scaffold have demonstrated significant inhibitory activity against several key enzyme families, most notably kinases and phosphodiesterases. These activities are underpinned by specific molecular interactions within the enzyme active sites, which have been elucidated through comprehensive binding assays and structural studies.

The imidazo[1,5-a]pyrazine framework has proven to be a fertile ground for the discovery of potent kinase inhibitors, particularly targeting various tyrosine kinases involved in cell signaling and proliferation.

Bruton's Tyrosine Kinase (BTK): A series of 8-amino-imidazo[1,5-a]pyrazine derivatives have been identified as potent, reversible inhibitors of BTK, a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. nih.govresearchgate.net These compounds demonstrate excellent kinase selectivity. nih.gov Optimization of this series led to the discovery of compounds with potent BTK inhibition and favorable pharmacokinetic profiles. researchgate.net The inhibitory mechanism relies on specific interactions with the kinase hinge region. X-ray crystallography of lead compounds complexed with the BTK enzyme reveals that the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form critical hydrogen bonds with the hinge. nih.govresearchgate.net Further structure-activity relationship (SAR) exploration at the 3-position of the pyrazine (B50134) ring identified a morpholine (B109124) group as an optimized pharmacophore, enhancing both potency and selectivity. researchgate.net

Other Tyrosine Kinases: The versatility of the scaffold extends to other tyrosine kinases. A series of imidazo[1,5-a]pyrazine derivatives were developed as inhibitors of Activated CDC42 Kinase 1 (ACK1), a protein-tyrosine kinase. nih.gov Starting from a virtual screening hit, optimization of SAR and pharmacokinetic properties led to potent and selective ACK1 inhibitors. nih.gov Additionally, C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of the c-Src tyrosine kinase for potential application in treating acute ischemic stroke. nih.gov

Aurora Kinase: While extensive research has focused on tyrosine kinases, related scaffolds have also shown activity against serine/threonine kinases. For instance, inhibitors based on the isomeric imidazo[1,2-a]pyrazine (B1224502) core were identified as potent inhibitors of Aurora kinases, which are key regulators of the cell cycle. nih.gov Optimization of these compounds by incorporating fluorine and deuterium (B1214612) resulted in analogues with improved oral bioavailability and pharmacokinetic profiles. nih.gov

Scaffold/Compound SeriesTarget KinaseKey FindingsReference
8-Amino-imidazo[1,5-a]pyrazinesBruton's Tyrosine Kinase (BTK)Potent, reversible inhibitors with excellent kinase selectivity. Form key hydrogen bonds with the kinase hinge region. nih.govresearchgate.net
3-Morpholino-imidazo[1,5-a]pyrazinesBruton's Tyrosine Kinase (BTK)The morpholine group at the 3-position was found to be an optimized pharmacophore, improving potency and selectivity. researchgate.net
Imidazo[1,5-a]pyrazine DerivativesActivated CDC42 Kinase 1 (ACK1)Discovery of potent, selective, and orally bioavailable inhibitors through virtual screening and SAR optimization. nih.gov
C-5 Substituted Imidazo[1,5-a]pyrazinesc-Src Tyrosine KinaseIdentified potent c-Src inhibitors with neuroprotective efficacy in in vivo rat models. nih.gov
Imidazo[1,2-a]pyrazine CoreAurora KinasesPotent inhibitors identified; fluorine and deuterium incorporation improved pharmacokinetic profiles. nih.gov

The inhibitory profile of imidazo[1,5-a]pyrazine-related scaffolds is not limited to kinases. Research has uncovered their potential to act on other critical enzyme classes.

Phosphodiesterase Inhibition: Novel compounds based on an imidazo[1,5-a]pyrido[3,2-e]pyrazine structure have been synthesized and characterized as potent and selective inhibitors of Phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for schizophrenia. These compounds were shown to effectively inhibit PDE10A-mediated cAMP hydrolysis. nih.gov The structural basis for this inhibition was revealed by the crystal structure of PDE10A in complex with a lead compound, highlighting unique interactions within the binding site compared to other known inhibitors. nih.gov

Protease/ATPase Inhibition: While direct protease inhibition is less documented for this specific scaffold, related structures have shown activity against ATPases, which are enzymes that catalyze the decomposition of ATP. For example, derivatives of the isomeric imidazo[1,2-a]pyrazine scaffold were identified as inhibitors of the VirB11 ATPase HP0525 in Helicobacter pylori. nih.govucl.ac.uk These compounds were designed to target the ATP binding site, and structure-activity relationship studies identified key features for inhibitory activity. nih.gov

The biological activity of imidazo[1,5-a]pyrazine derivatives has been quantified and characterized through a variety of biochemical and biophysical methods.

Enzyme Binding and Functional Assays: The potency of these compounds is typically determined using enzymatic assays that measure the inhibition of the target enzyme's activity. For BTK inhibitors, both enzymatic assays and functional assays in human peripheral blood mononuclear cells (hPBMC) and whole blood were utilized to evaluate their efficacy. nih.govresearchgate.net Similarly, the activity of PDE10A inhibitors was assessed by their ability to prevent the hydrolysis of cAMP. nih.gov

Kinetic Characterization: Kinetic studies have been performed to understand the mechanism of inhibition. For instance, an inhibitor from the imidazo[1,2-a]pyrazine series was shown to be a competitive inhibitor of ATP for the VirB11 ATPase HP0525, indicating it binds to the same site as the natural substrate. ucl.ac.uk

Structural Biology: X-ray crystallography has been instrumental in elucidating the precise binding modes of these inhibitors. The co-crystal structure of an 8-amino-imidazo[1,5-a]pyrazine inhibitor with BTK confirmed that the scaffold makes direct hydrogen bond contacts with the kinase hinge residues. nih.gov For the imidazo[1,5-a]pyrido[3,2-e]pyrazine inhibitors of PDE10A, the crystal structure revealed qualitatively new interactions between the inhibitor and the enzyme's binding site, providing a blueprint for further rational design. nih.gov Molecular docking studies have also been widely used to predict and rationalize the binding conformations of these inhibitors within their respective enzyme active sites. nih.gov

Receptor Binding and Modulation

Beyond enzymes, imidazo[1,5-a]pyrazine and its related heterocyclic systems have been investigated as ligands for various cell surface receptors, particularly those in the central nervous system.

The GABAA receptor, a ligand-gated ion channel, is a major target for drugs modulating inhibitory neurotransmission. While direct research on the imidazo[1,5-a]pyrazine scaffold as a GABAA modulator is limited in the available literature, structurally related fused pyrimidine (B1678525) and benzazepine systems have shown significant activity. For example, a patent describes imidazo[1,5-a]pyrimido[5,4-d] nih.govbenzazepine derivatives as GABAA receptor modulators. google.com Furthermore, extensive research on pyrazolo[1,5-a]quinazoline derivatives, which share some structural similarities, has identified them as potent modulators of the GABAA receptor, with their binding and functional effects characterized through electrophysiological and molecular modeling studies. nih.govmdpi.com These findings on related scaffolds suggest that fused heteroaromatic systems are a promising area for the development of GABAA receptor ligands.

The serotonin (B10506) 5-HT4 receptor (5-HT4R) is a G-protein coupled receptor that has become an attractive therapeutic target for cognitive disorders, including Alzheimer's disease. researchgate.netnih.gov

Imidazo[1,5-a]pyridine (B1214698) Derivatives: A closely related series of imidazo[1,5-a]pyridine derivatives has been designed and synthesized as 5-HT4 receptor partial agonists. researchgate.net Through focused structure-activity relationship (SAR) studies, a lead compound was identified that is a potent, selective, and brain-penetrant 5-HT4 partial agonist with pro-cognitive efficacy in animal models. researchgate.net The 5-HT4R partial agonism of these compounds is considered beneficial for both symptomatic treatment and potential disease-modifying effects in cognitive disorders. nih.gov The development of 5-HT4R agonists is a promising strategy, as they can enhance the release of acetylcholine, which is beneficial for memory and cognitive function. mdpi.com

Transmembrane AMPAR Regulatory Protein (TARP) Modulation

Research into imidazo[1,2-a]pyrazines, a related scaffold to imidazo[1,5-a]pyrazines, has identified these compounds as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, acts on AMPA receptors, which are crucial for fast synaptic transmission and synaptic plasticity. nih.gov These receptors form complexes with accessory proteins like TARPs, which regulate their function and trafficking. nih.gov

In a high-throughput screening campaign designed to find modulators of AMPARs, an imidazo[1,2-a]pyrazine compound, designated as compound 5 , was identified as a promising and selective hit for γ-8. nih.gov This compound was found to be inactive toward the γ-2 TARP subtype, highlighting its selectivity. nih.gov Subsequent optimization of this initial hit led to the development of subnanomolar, brain-penetrant lead compounds. nih.gov

Table 1: Activity of Imidazo[1,2-a]pyrazine Compound 5

Compound Target Activity (pIC50)
Imidazopyrazine 5 GluA1/γ-8 6.5

Toll-like Receptor (TLR) Agonism/Antagonism

Toll-like receptors (TLRs), particularly TLR7 and TLR8, are key components of the innate immune system. While their activation can be beneficial, excessive stimulation is linked to autoimmune and infectious diseases, creating a need for TLR antagonists. nih.gov Studies have been conducted on a variety of heterocyclic chemical series, including imidazo[1,2-a]pyrazines, to assess their activity as TLR7 or TLR8 agonists and antagonists. nih.gov

Within these studies, several compounds from the imidazo[1,2-a]pyrazine series were shown to be selective TLR7 antagonists. nih.gov These compounds demonstrated no agonistic activity at either TLR7 or TLR8, indicating a specific antagonistic profile. nih.gov The selectivity of these molecules for the TLR7 antagonist pocket was further supported by comparative ligand-docking studies. nih.gov

P2X7 Receptor Modulation

The P2X7 receptor is an ATP-gated ion channel that has been identified as a target in various pathological conditions, including inflammation and depression. researchgate.netnih.gov Despite the investigation of numerous chemical scaffolds as P2X7 antagonists, a review of available scientific literature did not yield specific studies focused on the modulation of the P2X7 receptor by compounds with an imidazo[1,5-a]pyrazine core. Research has identified antagonists from other chemical classes, such as adamantane (B196018) amides and benzamides. researchgate.net

Investigation of Biochemical Pathways and Cellular Processes (In Vitro Studies)

Cell Cycle Arrest and Apoptosis Induction Mechanisms

Derivatives of imidazo-fused heterocyclic systems have demonstrated significant effects on cell cycle progression and apoptosis in cancer cell lines. A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were shown to induce cell cycle arrest at the G2/M phase. This arrest is followed by the induction of apoptosis, or programmed cell death. The apoptotic effects were confirmed through various analyses, including Hoechst staining, assessment of mitochondrial membrane potential, and cytochrome c release.

Similarly, certain novel imidazo[1,2-a]pyridine (B132010) derivatives have been found to induce a significant increase in intrinsic apoptosis and cause G2/M cell cycle arrest in melanoma and cervical cancer cells. This activity is associated with an increase in the levels of the cell cycle inhibitors p53 and p21. The apoptotic mechanism involves the impairment of mitochondrial membrane potential by altering the expression of key regulatory proteins, such as increasing pro-apoptotic BAX and decreasing anti-apoptotic BCL2, which leads to the activation of caspase-9 and caspase-3. nih.gov

Microtubule Assembly Inhibition

The inhibition of microtubule dynamics is a validated strategy in anticancer research. Certain imidazo-fused heterocyclic compounds have been identified as potent inhibitors of microtubule assembly. For instance, a series of imidazo[1,5-a]pyridine-based chalcones were synthesized and evaluated for their biological activity. Two compounds from this series, 7n and 7o , exhibited promising cytotoxicity against the MDA-MB-231 breast cancer cell line. tsijournals.com Immunofluorescence analysis of cells treated with these compounds showed a dose-dependent loss of microtubule intensity, confirming their disruptive effect on the microtubule network. tsijournals.com Molecular docking simulations predicted that these compounds bind to the colchicine (B1669291) binding site of tubulin. tsijournals.com

In other research, imidazo[1,2–a]pyrazine derivatives have also been developed as tubulin polymerization inhibitors. One potent compound, TB-25 , effectively inhibited tubulin polymerization in vitro and disrupted the microtubule equilibrium in HCT-116 cells.

Table 2: Microtubule Inhibition Activity of Imidazo-fused Compounds

Compound Scaffold Activity Cell Line IC50 (µM)
7n Imidazo[1,5-a]pyridine-chalcone Cytotoxicity MDA-MB-231 4.23 ± 0.25
7o Imidazo[1,5-a]pyridine-chalcone Cytotoxicity MDA-MB-231 3.26 ± 0.56

| TB-25 | Imidazo[1,2-a]pyrazine | Cytotoxicity | HCT-116 | 0.023 |

Modulation of Specific Cellular Signaling Pathways (e.g., PI3K/Akt Pathway)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its deregulation is common in many human cancers. nih.gov Consequently, it is a significant target for cancer therapeutics. The imidazo[1,2-a]pyrazine scaffold has been identified as a novel basis for the development of PI3K inhibitors. nih.gov

Further studies led to the development of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives as potent dual inhibitors of PI3K and mTOR. One compound, compound 42 , demonstrated exceptional inhibitory activity against both PI3Kα and mTOR. In a separate study, imidazo[1,5-a]pyridine-benzimidazole hybrids were also shown to modulate this pathway, with treated cells showing markedly decreased levels of phosphorylated AKT (p-AKT).

Table 3: PI3K/mTOR Pathway Inhibition by Imidazo-fused Compounds

Compound Scaffold Target IC50 (nM)
Compound 42 Imidazo[1,2-a]pyrazine PI3Kα 0.06

| Compound 42 | Imidazo[1,2-a]pyrazine | mTOR | 3.12 |

Medicinal Chemistry Design Principles and Scaffold Optimization for Imidazo 1,5 a Pyrazine 3 Carboxylic Acid

Rational Design Approaches for Targeted Biological Activity

The development of novel therapeutics based on the imidazo[1,5-a]pyrazine (B1201761) scaffold often begins with rational design strategies aimed at achieving high potency and selectivity for a specific biological target. These approaches leverage structural information of the target protein to guide the design of complementary ligands.

Virtual screening is a key computational technique that has been successfully employed to identify initial hits from large chemical libraries. For instance, a virtual screening campaign led to the discovery of a novel series of imidazo[1,5-a]pyrazine derivatives as inhibitors of Activated CDC42 Kinase 1 (ACK1), a non-receptor tyrosine kinase implicated in cancer. nih.gov This computational approach allows for the rapid assessment of vast numbers of compounds, prioritizing those with the highest predicted binding affinity for the target, thereby accelerating the discovery process. nih.gov

Structure-based drug design is another cornerstone of rational design. This method relies on the known three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. By analyzing the binding pocket, medicinal chemists can design molecules that fit precisely and form specific, favorable interactions. For example, in the development of inhibitors for bromodomain-containing protein 9 (BRD9), a subunit of a chromatin remodeling complex linked to cancer, derivatives of imidazo[1,5-a]pyrazin-8(7H)-one were designed to maximize interactions with key amino acid residues like asparagine and tyrosine within the BRD9 binding site. researchgate.net This targeted approach ensures that the designed molecules have a high degree of complementarity to the active site, which is a prerequisite for potent biological activity.

Scaffold Optimization Strategies for Enhanced Potency and Selectivity

Once an initial hit compound is identified, scaffold optimization is undertaken to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This iterative process involves the systematic modification of the lead compound's structure and the evaluation of the resulting analogues' biological activity, a process known as establishing the structure-activity relationship (SAR). nih.gov

For the imidazo[1,5-a]pyrazine scaffold, optimization strategies often focus on introducing various substituents at different positions of the fused-ring system. For example, in the development of ACK1 inhibitors, extensive exploration of the SAR led to the identification of potent and orally bioavailable compounds. nih.gov Similarly, a conformational restriction strategy was applied to a known P2Y₁ antagonist, leading to the development of a novel imidazo[1,5-a]pyrazine-based compound with significantly improved brain exposure and anti-ischemic efficacy. acs.org This demonstrates how modifying the scaffold to control its three-dimensional shape can be a powerful strategy for enhancing drug-like properties.

Replacing a core scaffold with a bioisosteric one is another effective optimization strategy. In a search for AMPA receptor modulators, an initial imidazo[1,2-a]pyrazine (B1224502) hit was identified. nih.gov Although this series produced brain-penetrant compounds, it was plagued by high in vivo clearance. nih.gov To address this, an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold was introduced, which successfully improved microsomal stability and efflux liabilities, highlighting how subtle changes to the core ring system can overcome significant pharmacokinetic challenges. nih.gov While this example involves a different isomer, the principle of isosteric replacement is directly applicable to the optimization of imidazo[1,5-a]pyrazine-based compounds.

Table 1: Research Findings on Imidazo[1,5-a]pyrazine Derivatives This table is interactive. Click on the headers to sort the data.

Compound Class Target Design/Optimization Strategy Key Finding Reference
Imidazo[1,5-a]pyrazine Derivatives ACK1 Virtual screening and SAR exploration Identification of potent, selective, and orally bioavailable inhibitors. nih.gov
Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives BRD9 Structure-based design targeting Asn and Tyr residues Discovery of potent BRD9 inhibitors with anti-proliferative effects. researchgate.netnih.gov
Imidazo[1,5-a]pyrazine Scaffold P2Y₁ Receptor Conformational restriction strategy Developed a potent antagonist with improved brain exposure for treating ischemic stroke. acs.org

**7.3. Strategies for Improving Ligand-Receptor Interactions

The affinity of a drug molecule for its target is determined by the sum of all intermolecular interactions within the binding pocket. Optimizing these interactions is a central goal of medicinal chemistry.

Hydrogen bonds are highly directional and specific interactions that are crucial for molecular recognition. The imidazo[1,5-a]pyrazine scaffold contains nitrogen atoms that can act as hydrogen bond acceptors, while the carboxylic acid group at the C-3 position provides both a hydrogen bond donor (the hydroxyl proton) and acceptors (the carbonyl and hydroxyl oxygens). Optimizing the placement of these functional groups to form hydrogen bonds with amino acid residues in the receptor's binding site can dramatically increase binding affinity and selectivity. For instance, in related imidazo[1,2-a]pyrazine kinase inhibitors, the pyrazine (B50134) nitrogen was shown to form a critical hydrogen bond with a methionine residue in the hinge region of the kinase, an interaction essential for inhibitory activity. nih.gov The strategic placement of amide groups on derivatives has also been shown to form crucial hydrogen bonds with glutamate (B1630785) and aspartate residues in the target protein. nih.gov

Aromatic rings, like the one inherent in the imidazo[1,5-a]pyrazine scaffold and any aryl substituents, can engage in π-stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. nih.gov These interactions, which involve the face-to-face or edge-to-face stacking of aromatic systems, are important for both binding affinity and selectivity. In the design of DDR1 inhibitors based on the related imidazo[1,2-a]pyrazine scaffold, a phenyl linker was found to participate in a π-π interaction with a phenylalanine residue (Phe785), which contributed significantly to the compound's selectivity. nih.gov Computational studies are often used to predict and analyze these stacking interactions, guiding the choice and placement of aromatic substituents to maximize their contribution to binding. nih.gov

Development of Imidazo[1,5-a]pyrazine-Based Probes for Biological Systems

Beyond their role as therapeutic candidates, imidazo[1,5-a]pyrazine derivatives are also valuable as chemical probes. These tools are essential for studying the biological function of proteins and elucidating complex cellular pathways. A potent and selective inhibitor can be used to probe the physiological and pathological roles of its target protein in both in vitro and in vivo settings.

A notable example is the development of an imidazo[1,5-a]pyrazin-8(7H)-one derivative as a chemical probe for the BRD9 bromodomain. nih.gov This compound exhibited robust potency in inhibiting BRD9 and was used to explore the protein's role in cell proliferation. nih.gov The identification of such probes is critical for validating new drug targets and understanding the fundamental biology that underlies disease states. nih.gov Furthermore, the imidazo[1,5-a]pyridine (B1214698) scaffold, a close structural relative, has been used to develop fluorescent probes for imaging lipid bilayers, suggesting the broader potential of these heterocyclic systems in the creation of tools for chemical biology. nih.gov

Future Directions and Emerging Research Avenues

Advancements in Synthetic Methodologies for Novel Imidazo[1,5-a]pyrazine (B1201761) Structures

The development of novel and efficient synthetic routes is crucial for expanding the chemical space of imidazo[1,5-a]pyrazine derivatives. Modern organic synthesis has moved towards strategies that offer speed, diversity, and sustainability. Recent advancements focus on multi-component reactions (MCRs), C-H bond functionalization, and novel cyclization techniques to build and decorate the imidazo[1,5-a]pyrazine core. rsc.org

Key innovative strategies include:

Novel Cyclization Routes: Researchers have developed a novel pathway to create highly substituted chiral 6,7-dihydro-5H-imidazo[1,5-a]pyrazine-8-ones. nih.gov This method starts from Meldrum's acid and utilizes amino esters as a source of chirality, featuring a mild intramolecular cyclization to form the pyrazine (B50134) ring. nih.gov

Catalytic C-H Amination: Iron-catalyzed C-H amination has emerged as a green and efficient method for constructing various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines, with water as the only byproduct. organic-chemistry.org

Transannulation Reactions: Copper(I)-catalyzed transannulation provides a rapid and direct method to access multifunctional imidazo[1,5-a]pyridines from N-heteroaryl aldehydes or ketones and alkylamines, using oxygen as the sole oxidant. organic-chemistry.org A related metal-free denitrogenative transannulation of pyridotriazoles with nitriles has also been shown to produce imidazo[1,5-a]pyridines. organic-chemistry.org These methods could potentially be adapted for pyrazine analogs.

Multi-Component Reactions (MCRs): An iodine-catalyzed three-component reaction involving an aryl aldehyde, 2-aminopyrazine (B29847), and tert-butyl isocyanide has been developed for the efficient, one-pot synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives. rsc.orgnih.gov Such MCRs are highly valued for their efficiency and ability to generate molecular complexity in a single step. rsc.org

Regioselective Functionalization: Calculation-assisted methods are being used to predict and achieve regioselective metalations of the imidazo[1,2-a]pyrazine scaffold using specialized organometallic bases like TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl. rsc.org This allows for precise, directed functionalization at specific positions (e.g., C3 or C5), enabling the synthesis of polyfunctionalized heterocycles that were previously difficult to access. rsc.org

These advanced methodologies facilitate the creation of diverse libraries of imidazo[1,5-a]pyrazine derivatives, which is essential for exploring their structure-activity relationships (SAR) in various applications. nih.govorganic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Imidazo[1,5-a]pyrazine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster and more cost-effective. For the imidazo[1,5-a]pyrazine scaffold, computational techniques are being employed to design and identify novel inhibitors with high potency and selectivity.

A prime example is the computational study aimed at discovering imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies. benthamdirect.com This research utilized a multi-step computational workflow:

Pharmacophore Hypothesis Generation: The study began by generating 20 pharmacophore models based on known BTK inhibitors. A five-point hypothesis, DPRRR_1, was selected as the best model, comprising one hydrogen bond donor, one positive ionic feature, and three aromatic rings. benthamdirect.com

3D-QSAR Modeling: A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed. This model demonstrated high predictive power, with a high Q² value of 0.8683 and an R² value of 0.983, indicating its robustness in predicting the activity of new compounds. benthamdirect.com

Virtual Screening: The validated pharmacophore model was then used to screen the ZINC database, a large repository of commercially available compounds. This process filtered the vast database to identify molecules that fit the essential structural features required for BTK inhibition. benthamdirect.com

Molecular Docking and ADME Analysis: Hits from the virtual screen were subjected to molecular docking to predict their binding interactions with the BTK active site. Potent compounds from the series showed good docking scores. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis was conducted to ensure that the identified compounds had drug-like pharmacokinetic properties within acceptable ranges. benthamdirect.com

This integrated computational approach demonstrates how AI/ML can guide the rational design and discovery of novel imidazo[1,5-a]pyrazine-based drug candidates, significantly accelerating the journey from initial concept to potential therapeutic agent. benthamdirect.com

Exploration of New Biological Targets for Imidazo[1,5-a]pyrazine Scaffolds

The versatility of the imidazo[1,5-a]pyrazine scaffold allows it to interact with a wide range of biological targets, leading to its investigation for various diseases. Initially recognized for its applications in cancer and inflammation, its therapeutic potential is now being explored against a broader set of targets.

Researchers have successfully designed and synthesized imidazo[1,5-a]pyrazine derivatives that modulate the activity of several key proteins implicated in human diseases.

Biological Target Therapeutic Area Derivative Type/Example Reference(s)
Bruton's Tyrosine Kinase (BTK) Cancer, Rheumatoid Arthritis8-Amino-imidazo[1,5-a]pyrazines benthamdirect.com, nih.gov
c-Src Kinase Acute Ischemic StrokeC-5 substituted imidazo[1,5-a]pyrazine derivatives nih.gov
BRD9 Bromodomain CancerImidazo[1,5-a]pyrazin-8(7H)-one derivatives (e.g., compound 27) nih.gov
mTORC1/mTORC2 Kinases CancerImidazo[1,5-a]pyrazines (e.g., compound 4c) nih.gov
P2Y₁ Receptor Ischemic Stroke, Myocardial Infarction1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one (compound 12g) acs.org
AMPAR/TARP γ-8 EpilepsyImidazo[1,2-a]pyrazines nih.gov
p53 (mutant) Non-Small Cell Lung Cancer(Imidazo[1,2-a]pyrazin-6-yl)ureas nih.gov

This expansion into new target classes, such as G-protein coupled receptors (P2Y₁) and epigenetic regulators (BRD9), highlights the scaffold's adaptability. nih.govacs.org The discovery of reversible BTK inhibitors for autoimmune diseases like rheumatoid arthritis, in addition to cancer, further underscores the broad therapeutic promise of this chemical family. nih.gov

Development of Advanced Bioimaging and Sensing Applications

The inherent photophysical properties of the imidazo[1,5-a]pyrazine and related imidazopyridine scaffolds make them excellent candidates for the development of fluorescent probes for bioimaging and sensing. nih.govnih.gov These compounds often exhibit desirable characteristics such as large Stokes shifts, high quantum yields, and sensitivity to their microenvironment (solvatochromism). nih.govnih.gov

Recent developments in this area include:

Cell Membrane Probes: Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and shown to successfully insert into liposomes, which are models for cell membranes. mdpi.comnih.gov Their fluorescence properties are sensitive to the lipid environment, making them promising probes for studying membrane dynamics, fluidity, and hydration. mdpi.comnih.gov

Ion and Small Molecule Sensors: The scaffold has been engineered to create highly selective and sensitive fluorescent sensors. For instance, an imidazo[1,5-α]pyridine-derived sensor (IPD-SFT) was developed for the rapid detection of sulfite (B76179) (SO₃²⁻) with a low detection limit of 50 nM and a response time of less than a minute. nih.gov Another probe based on the related imidazo[1,2-a]pyridine (B132010) scaffold was designed to detect Fe³⁺ and Hg²⁺ ions in living HeLa cells. rsc.org

Near-Infrared (NIR) Probes for In Vivo Imaging: A sophisticated probe was constructed by linking an imidazo[1,5-a]pyridine (B1214698) donor to a benzopyrylium acceptor, creating a system that operates via Förster resonance energy transfer (FRET). mdpi.com This NIR probe exhibits an exceptionally large Stokes shift (460 nm) and was successfully used to image sulfur dioxide (SO₂) in the mitochondria of living cells, zebrafish, and mice, demonstrating its potential for in vivo biological studies. mdpi.com

The ability to tune the photophysical properties of the imidazo[1,5-a]pyrazine core allows for the rational design of advanced tools for visualizing complex biological processes in real-time. nih.govmdpi.com

Design of Multi-Targeting Imidazo[1,5-a]pyrazine Derivatives

A significant trend in modern drug discovery is the development of multi-target agents, or dual inhibitors, which can modulate two or more biological targets simultaneously. This approach can lead to enhanced therapeutic efficacy, overcome drug resistance, and simplify treatment regimens. The imidazo[1,5-a]pyrazine scaffold is well-suited for this strategy.

One prominent example involves the development of dual inhibitors for the PI3K/mTOR signaling pathway, which is frequently overactive in many human cancers. drugbank.com

Dual PI3K/mTOR Inhibitors: Through a function-oriented synthesis approach, researchers developed a series of imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine (B131497) derivatives. drugbank.com Compound 42 from this series emerged as a highly potent dual inhibitor with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com This compound showed significant anti-tumor activity both in vitro and in vivo and possessed a favorable pharmacokinetic profile, marking it as a promising drug candidate. drugbank.com

Another example, using the related imidazo[4,5-b]pyridine scaffold, further illustrates this concept:

Dual FLT3/Aurora Kinase Inhibitors: Compound 27e was identified as a potent dual inhibitor of both FLT3 and Aurora kinases. acs.org This compound is orally bioavailable and was selected as a preclinical candidate for treating acute myeloid leukemia (AML), where both of these kinases are important targets. acs.org

The design of multi-targeting agents based on the imidazo[1,5-a]pyrazine framework represents a sophisticated strategy to tackle complex diseases like cancer by simultaneously blocking multiple pathological pathways. drugbank.com

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